Distinct LogP Profile: Enhanced Lipophilicity vs. Non-Brominated and Shorter-Chain Analogs
The calculated partition coefficient (LogP) for Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate (856886-54-9) is significantly higher than that of its non-brominated pyridin-3-yl analog or shorter-chain brominated derivatives, reflecting the combined lipophilic contributions of the hexanoate chain and the bromine atom. This directly impacts its suitability for optimizing membrane permeability in drug design. The target compound exhibits an XLogP3 of 2.1 and a calculated LogP of 3.06 [1], while a representative non-brominated analog, methyl 2-amino-2-(pyridin-3-yl)acetate, has a predicted LogP of approximately -0.2 [2].
| Evidence Dimension | Lipophilicity (Partition Coefficient) |
|---|---|
| Target Compound Data | XLogP3: 2.1; LogP: 3.06 |
| Comparator Or Baseline | Methyl 2-amino-2-(pyridin-3-yl)acetate (non-brominated analog); predicted LogP: ~ -0.2 |
| Quantified Difference | ΔLogP ≈ +2.3 to +3.26 (target more lipophilic) |
| Conditions | Calculated using XLogP3 algorithm and standard LogP estimation methods; data from chemical databases |
Why This Matters
The higher LogP value of the target compound directly indicates enhanced lipophilicity, a critical parameter for optimizing blood-brain barrier penetration and passive membrane diffusion in early-stage drug discovery.
- [1] kuujia.com. Methyl 2-amino-2-(5-bromopyridin-3-yl)hexanoate (CAS 856886-54-9) Product Page. Accessed 2026. View Source
- [2] PubChem. Methyl 2-amino-2-(pyridin-3-yl)acetate. Predicted LogP data. View Source
